![molecular formula C12H13NO B3152714 1-Cyano-1-(4-ethoxyphenyl)cyclopropane CAS No. 74205-06-4](/img/structure/B3152714.png)
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Overview
Description
“1-Cyano-1-(4-ethoxyphenyl)cyclopropane” is a type of cyclopropane, which is a cyclic hydrocarbon . Cyclopropanes are important strained rings that have gained much attention due to their unique reactivity . They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
Molecular Structure Analysis
Cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, are planar molecules with carbon atoms at the corners of an equilateral triangle . The bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, which results in angle strain and influences the chemical behavior of this cycloalkane .Scientific Research Applications
Organic Synthesis
Cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, have been widely used in the field of organic synthesis . Their unique reactivity and strained ring structure make them versatile building blocks in the creation of complex organic molecules .
Medicinal Chemistry
In the field of medicinal chemistry, cyclopropanes are often used as bioisosteres for double bonds or used to restrict conformational flexibility . This can enhance the biological activity of pharmaceutical compounds .
Materials Science
Cyclopropanes have also found applications in materials science . Their unique physical and chemical properties can be leveraged to create new materials with desired characteristics .
Synthesis of Cyclopropane-fused Tetra-hydropyridines
The “1-Cyano-1-(4-ethoxyphenyl)cyclopropane” could potentially be used in the synthesis of cyclopropane-fused tetra-hydropyridines . This is achieved through Rh2 (II)-catalyzed asymmetric cycloisomerization of activated enynes .
Photoisomerization
“Cyanomethylene)cyclopropane” and “1-cyano-2-methylene-cyclopropane” are structurally intriguing C5H5N isomers . They are substantially higher in energy than pyridine due to the absence of aromaticity and the presence of a strained, three-membered cyclopropyl ring with an exocyclic π . This suggests potential applications in photoisomerization processes .
Asymmetric Synthesis
The unique reactivity of cyclopropanes can be leveraged in asymmetric synthesis . For example, the Rh2 (II)-catalyzed asymmetric cycloisomerization of activated enynes provides a method to create chiral molecules .
Future Directions
Cyclopropanes have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . Given their unique reactivity, there is potential for further developments in the synthesis of cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, and their applications .
properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclopropane-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVYVLKSIXNOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.